Spermidine-13C4 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

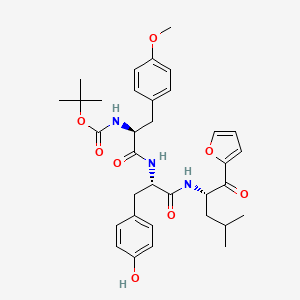

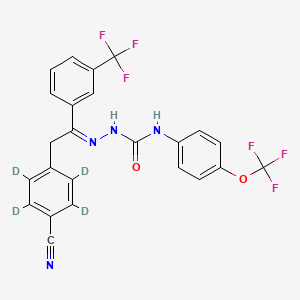

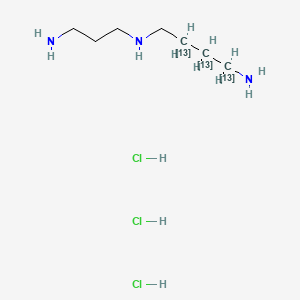

Spermidine-13C4 (hydrochloride) is a 13C-labeled version of spermidine trihydrochloride. Spermidine is a naturally occurring polyamine that plays a crucial role in cellular processes, including cell growth, differentiation, and apoptosis. The 13C labeling allows for the tracking and quantification of spermidine in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spermidine-13C4 (hydrochloride) can be synthesized using a whole-cell biocatalytic method. This involves the co-expression of homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase in an engineered Escherichia coli system. The process includes an NADPH self-sufficient cycle, optimizing temperature, catalyst-to-substrate ratio, and the amount of NADP+ to achieve high yields .

Industrial Production Methods

Industrial production of spermidine-13C4 (hydrochloride) typically involves solid-phase synthetic strategies. This method uses polystyrene support and involves steps like nitration, Gabriel’s phthalimide synthesis, and photolytic cleavage to obtain high-purity spermidine .

Chemical Reactions Analysis

Types of Reactions

Spermidine-13C4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spermidine-13C4 (hydrochloride) can lead to the formation of various oxidized polyamines, while reduction can yield reduced forms of spermidine .

Scientific Research Applications

Spermidine-13C4 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies and for quantifying polyamine levels.

Biology: Helps in studying cell growth, differentiation, and apoptosis.

Medicine: Investigated for its potential in treating age-related diseases, neurodegenerative disorders, and cancer.

Industry: Used in the production of pharmaceuticals and as a stabilizer in various industrial processes

Mechanism of Action

Spermidine-13C4 (hydrochloride) exerts its effects by maintaining cell membrane stability, increasing antioxidant enzyme activities, and improving photosystem II and relevant gene expression. It significantly decreases the levels of reactive oxygen species like hydrogen peroxide and superoxide anions . The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Spermidine (trihydrochloride): The non-labeled version of spermidine-13C4 (hydrochloride).

Spermine: Another polyamine with similar biological functions.

Putrescine: A precursor in the biosynthesis of spermidine and spermine.

Uniqueness

Spermidine-13C4 (hydrochloride) is unique due to its 13C labeling, which allows for precise tracking and quantification in various studies. This makes it particularly valuable in research applications where understanding the dynamics of polyamine metabolism is crucial .

Properties

Molecular Formula |

C7H22Cl3N3 |

|---|---|

Molecular Weight |

257.60 g/mol |

IUPAC Name |

N'-(3-aminopropyl)(1,2,3-13C3)butane-1,4-diamine;trihydrochloride |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1;;; |

InChI Key |

LCNBIHVSOPXFMR-JIIOPCBNSA-N |

Isomeric SMILES |

C(CN)CNC[13CH2][13CH2][13CH2]N.Cl.Cl.Cl |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

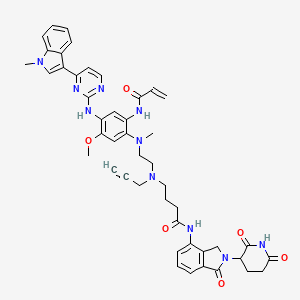

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

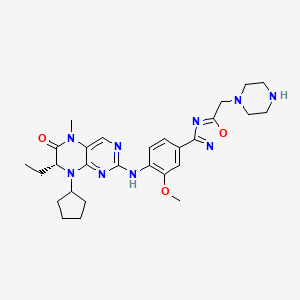

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

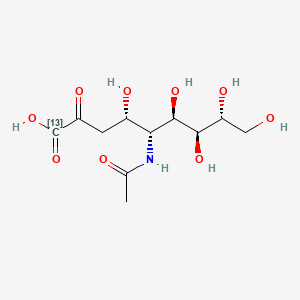

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)